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Compound of Interest

Compound Name: Rivoglitazone

Cat. No.: B070887 Get Quote

Introduction

Rivoglitazone is a potent and selective member of the thiazolidinedione (TZD) class of insulin-

sensitizing drugs, investigated for the treatment of type 2 diabetes mellitus.[1][2] As a high-

affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), its

molecular structure is intricately linked to its pharmacological activity.[3] This document

provides a detailed examination of the molecular architecture of Rivoglitazone, its mechanism

of action, and the experimental methodologies used to characterize it, tailored for researchers,

scientists, and drug development professionals.

Molecular Structure and Physicochemical
Properties
Rivoglitazone is a complex organic molecule comprising three key moieties: a

thiazolidinedione headgroup, a central phenyl ring linker, and a substituted benzimidazole tail.

This specific arrangement is crucial for its potent interaction with the PPARγ ligand-binding

pocket.

IUPAC Name: (RS)-5-{4-[(6-methoxy-1-methyl-1H-benzimidazol-2-yl) methoxy]benzyl}-1,3-

thiazolidine-2,4-dione[1][4]

Molecular Formula: C₂₀H₁₉N₃O₄S[1][4][5][6]

CAS Number: 185428-18-6[1][5][6]
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The key structural features include the acidic thiazolidinedione ring, which is essential for

binding to the PPARγ receptor, and the extended hydrophobic tail, which contributes to the high

potency of the compound.

Table 1: Physicochemical Properties of Rivoglitazone

Property Value Source

Molar Mass 397.45 g·mol⁻¹ [1][6]

Exact Mass 397.109619 Da [5][6]

Density 1.4±0.1 g/cm³ [5]

Boiling Point 669.3±40.0 °C at 760 mmHg [5]

Flash Point 358.6±27.3 °C [5]

LogP 2.95 [5]

Mechanism of Action: PPARγ Signaling Pathway
Rivoglitazone functions as a selective agonist for PPARγ, a nuclear receptor that is a master

regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[7][8][9] The activation of

PPARγ by Rivoglitazone initiates a cascade of transcriptional events that ultimately enhance

insulin sensitivity.

The binding of Rivoglitazone to the ligand-binding domain of PPARγ induces a conformational

change in the receptor. This allows for the dissociation of corepressors and recruitment of

coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor

(RXR).[10] This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome

Proliferator Response Elements (PPREs) in the promoter regions of target genes.[10] This

binding modulates the transcription of numerous genes involved in metabolic control, including

those for glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose

tissue and skeletal muscle.[8] The overall effect is a potent reduction in hyperglycemia,

hyperinsulinemia, and hypertriglyceridemia.[11]
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Caption: PPARγ signaling pathway activated by Rivoglitazone.

Experimental Data and Protocols
The molecular structure and potency of Rivoglitazone have been elucidated through various

experimental techniques, including X-ray crystallography to define its three-dimensional

structure when bound to its target and in vitro assays to quantify its biological activity.

The first X-ray crystal structure of Rivoglitazone bound to the PPARγ ligand-binding domain

provided critical insights into its high potency.[12] The analysis revealed that Rivoglitazone
establishes a unique hydrogen bond network with residues of the co-activator binding surface

(AF2) and makes more extensive contacts with helix 3 and the β-sheet compared to other

TZDs like rosiglitazone.[12]

Experimental Protocol: X-ray Crystallography of Ligand-Receptor Complex

Protein Expression and Purification: The ligand-binding domain (LBD) of human PPARγ is

expressed in a suitable system (e.g., E. coli) and purified to homogeneity using

chromatography techniques such as affinity and size-exclusion chromatography.

Complex Formation: The purified PPARγ LBD is incubated with a molar excess of

Rivoglitazone to ensure complete binding.

Crystallization: The PPARγ-Rivoglitazone complex is crystallized using vapor diffusion

methods (hanging or sitting drop). This involves screening a wide range of conditions (e.g.,

pH, salt concentration, precipitant type) to find optimal conditions for single-crystal growth.
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X-ray Diffraction Data Collection: A single crystal is mounted and cryo-cooled. It is then

exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is

recorded as the crystal is rotated.

Structure Determination and Refinement: The diffraction data are processed to determine the

electron density map of the complex. The structure is solved using molecular replacement,

using a known PPARγ structure as a search model.[13] The final atomic model of the

Rivoglitazone-PPARγ complex is built and refined to fit the electron density map. The

structure is deposited in the Protein Data Bank (PDB ID: 5U5L).[13]

Rivoglitazone is the most potent PPARγ agonist among the thiazolidinediones.[12][14] In vitro

studies using luciferase reporter assays have demonstrated that it activates human PPARγ

more potently than both rosiglitazone and pioglitazone.[3][15]

Table 2: Comparative Potency of Rivoglitazone

Comparison Potency Fold-Increase Source

vs. Pioglitazone 16.4-fold higher [16]

vs. Rosiglitazone 3.6-fold higher [16]

Experimental Protocol: Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate a specific receptor by measuring the

expression of a reporter gene (luciferase).
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Caption: Experimental workflow for a PPARγ luciferase reporter assay.
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Cell Culture and Transfection: A suitable mammalian cell line (e.g., HT-1080) is cultured.[17]

The cells are then co-transfected with two plasmids:

An expression plasmid encoding a fusion protein of the PPARγ ligand-binding domain

(LBD) and the GAL4 DNA-binding domain.

A reporter plasmid containing the luciferase gene downstream of a promoter with GAL4

upstream activating sequences (UAS).

Compound Treatment: The transfected cells are treated with various concentrations of

Rivoglitazone, alongside positive (e.g., Rosiglitazone) and negative (vehicle) controls.[17]

Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for compound

uptake, receptor activation, and reporter gene expression.[17]

Cell Lysis and Luminescence Measurement: The cells are lysed to release the cellular

contents, including the expressed luciferase enzyme. A luciferin substrate is added, and the

resulting luminescence is measured using a luminometer.

Data Analysis: The luminescence signal is proportional to the level of PPARγ activation. The

data are plotted against compound concentration to generate a dose-response curve, from

which the half-maximal effective concentration (EC₅₀) is calculated.

Clinical studies have provided quantitative data on the efficacy and pharmacokinetic profile of

Rivoglitazone.

Table 3: Summary of Clinical and Pharmacokinetic Data
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Parameter Finding Source

Efficacy

HbA1c Reduction (vs.

Placebo)

-0.86% (1 mg/d) to -0.97%

(1.5-2 mg/d)
[16]

HbA1c Reduction (vs.

Pioglitazone)

Superior at high dose (-0.11%

difference)
[16]

Triglyceride Reduction (vs.

Placebo)
Significant reduction [16]

Pharmacokinetics

Plasma Half-Life Approximately 13 hours [11][16]

Conclusion

The molecular structure of Rivoglitazone is expertly tailored for high-potency, selective

agonism of the PPARγ nuclear receptor. Its thiazolidinedione head, central linker, and

benzimidazole tail work in concert to establish extensive interactions within the receptor's

ligand-binding pocket. This potent activation of the PPARγ signaling pathway leads to

significant improvements in glucose and lipid metabolism. The detailed characterization of its

structure and function through X-ray crystallography and in vitro assays provides a solid

foundation for understanding its therapeutic potential and for the rational design of future

metabolic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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